molecular formula C18H20N4O4S B2856803 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1251577-11-3

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Katalognummer B2856803
CAS-Nummer: 1251577-11-3
Molekulargewicht: 388.44
InChI-Schlüssel: JNTXNRDNAJDVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Wirkmechanismus

The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A is complex and not yet fully understood. It is known to target a variety of signaling pathways, including the NF-κB and HIF-1α pathways, which are involved in inflammation and cancer growth. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. In addition, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A in lab experiments is its specificity for certain signaling pathways and enzymes, allowing for targeted research. Additionally, its synthetic nature allows for easy production and purification. However, one limitation is its relatively new discovery, leading to a lack of extensive research and potential unknown side effects.

Zukünftige Richtungen

There are numerous potential future directions for research on 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A. One area of interest is its potential use as a cancer treatment, particularly in combination with other therapies. Additionally, it may have applications in the treatment of inflammatory disorders and neurological diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A involves the reaction of 2-phenylimidazolidin-4-one with 4-(chloromethyl)benzenesulfonamide, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization, yielding a white powder with a melting point of 220-222°C.

Wissenschaftliche Forschungsanwendungen

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells through the suppression of certain signaling pathways. Inflammation studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can reduce the production of inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXNRDNAJDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.